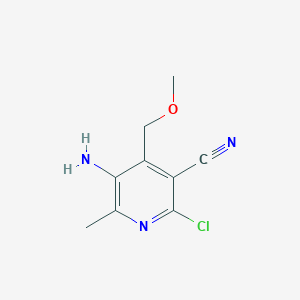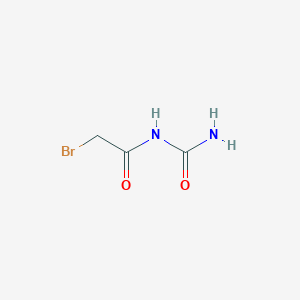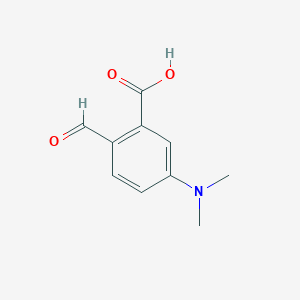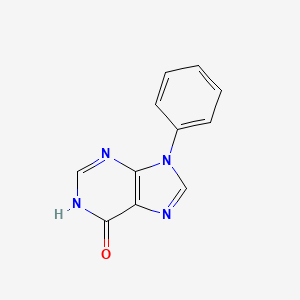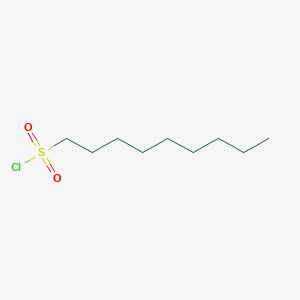
2,2,6-Trimethyl-4-chromanone
Overview
Description
2,2,6-Trimethyl-4-chromanone is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, including 2,2,6-Trimethyl-4-chromanone, has been a subject of interest in recent years . The chroman-4-one framework, to which this compound belongs, is a significant structural entity in oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Molecular Structure Analysis
The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis
The chroman-4-one skeleton, including 2,2,6-Trimethyl-4-chromanone, exhibits a broad spectrum of significant biological and pharmaceutical activities . This review article highlights the synthesis and reactions of 4-chromanone derivatives possessing important pharmaceutical activities .Scientific Research Applications
Anticancer Properties
Chromanone derivatives have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, revealing cytotoxic activity against various cancer types. The absence of a double bond between C-2 and C-3 in chromanone distinguishes it from chromone, leading to variations in biological activities . Further studies are needed to optimize the synthesis and enhance the yield of novel chromanone analogs for cancer therapy.
Antimicrobial and Antifungal Effects
Chromanone derivatives display broad-spectrum antibacterial activity against various bacterial strains when substituted at C-2 with pyrazol-4-yl derivatives, methoxyphenyl, alkyl, vinyl, hydroxyl methyl, and chlorophenyl groups. Additionally, azolyl and benzylidene derivatization yields effective antifungal agents .
Cardiovascular Applications
Researchers have explored the cardiovascular effects of chromanone derivatives. These compounds may influence blood clotting, vasodilation, and other cardiovascular processes.
Future Directions
Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, future research could focus on its potential in drug designing and development .
Mechanism of Action
Target of Action
Chromanone derivatives have been reported to exhibit a broad variety of remarkable biological and pharmaceutical activities . More research is needed to identify the specific targets of 2,2,6-Trimethyl-4-chromanone.
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities . The specific interactions of 2,2,6-Trimethyl-4-chromanone with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Chromanone derivatives are known to influence various biochemical pathways, leading to diverse biological activities
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,6-Trimethyl-4-chromanone is currently unavailable . Understanding these properties is crucial for assessing the compound’s bioavailability and therapeutic potential.
Result of Action
Chromanone derivatives are known to exhibit a wide range of biological and pharmaceutical activities
properties
IUPAC Name |
2,2,6-trimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCLIHHFUUYVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472655 | |
| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6-Trimethyl-4-chromanone | |
CAS RN |
63678-14-8 | |
| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane](/img/structure/B3055179.png)
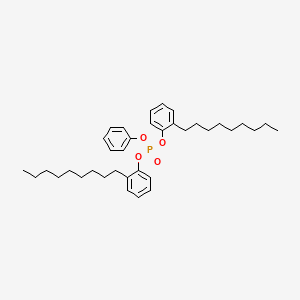



![3-(Pyrimidin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3055184.png)
![N-[(E)-(3-chlorophenyl)methylideneamino]benzenesulfonamide](/img/structure/B3055186.png)
